1,2,3,4-Tetrahydroquinoline-6,7-diamine
Description
Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Core Structure in Heterocyclic Chemistry
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in heterocyclic and medicinal chemistry. gfcollege.intandfonline.com This nitrogen-containing heterocyclic system is found in a wide array of natural products and synthetic compounds with significant biological activities. gfcollege.inresearchgate.net Its prevalence stems from a combination of structural rigidity and conformational flexibility, which allows for precise three-dimensional arrangements of substituents, making it an ideal framework for the design of new therapeutic agents. gfcollege.in
The tetrahydroquinoline nucleus is a common structural motif in numerous pharmacologically relevant molecules. gfcollege.inresearchgate.net Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. gfcollege.infrontiersin.org The versatility of the tetrahydroquinoline system allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. gfcollege.in The development of efficient synthetic methods to construct this valuable skeleton is a highly active area of research. frontiersin.orgnih.gov
Unique Aspects of 6,7-Diamine Functionalization on the Tetrahydroquinoline Ring System
The introduction of a 6,7-diamine functionality onto the 1,2,3,4-tetrahydroquinoline ring system imparts a unique set of chemical properties and opens up new avenues for molecular design and application. The two amino groups, positioned on the benzene (B151609) portion of the scaffold, significantly influence the electron density of the aromatic ring and provide additional sites for chemical modification.
The presence of two adjacent amino groups allows for the formation of chelating structures with metal ions, a property that can be exploited in the design of catalysts and materials with specific electronic or optical properties. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric catalysis. mdpi.com Furthermore, the diamine moiety can participate in a variety of chemical transformations, such as the formation of heterocyclic rings, amides, and Schiff bases, providing a versatile handle for the synthesis of more complex molecules. The 6,7-dimethoxy substituted analogs have also been a subject of significant interest in the synthesis of biologically active compounds. rsc.orgmdpi.comnih.gov
Overview of Research Paradigms and Foundational Theories Applicable to 1,2,3,4-Tetrahydroquinoline-6,7-diamine
The study of this compound and its derivatives is guided by several key research paradigms and foundational theories in chemistry.
Synthetic Methodologies: The synthesis of the 1,2,3,4-tetrahydroquinoline core itself is a well-established field, with numerous methods available, including the hydrogenation of quinolines and various domino reactions. nih.govwikipedia.orgorganic-chemistry.org The specific introduction of the 6,7-diamine functionality often requires multi-step synthetic sequences, potentially involving nitration followed by reduction. For example, the synthesis of 6-nitro-tetrahydroquinoline and 7-nitro-tetrahydroquinoline has been reported, which could serve as precursors to the diamine. mdpi.com
Computational Chemistry: In silico studies, including molecular docking and molecular dynamics simulations, are increasingly employed to predict the binding modes and affinities of tetrahydroquinoline derivatives with biological targets. mdpi.comnih.goveurekaselect.com These computational approaches provide valuable insights into structure-activity relationships (SAR) and guide the design of new compounds with enhanced potency and selectivity. rsc.orgresearchgate.net For instance, computational studies have been used to explore the binding of tetrahydroquinoline derivatives to the G Protein-coupled Estrogen Receptor (GPER) and mTOR. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: A central paradigm in medicinal chemistry is the systematic investigation of how structural modifications to a lead compound affect its biological activity. For tetrahydroquinoline derivatives, SAR studies focus on how different substituents on both the heterocyclic and aromatic rings influence their therapeutic properties. mdpi.comrsc.orgresearchgate.net These studies are crucial for optimizing the pharmacological profile of new drug candidates.
Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline
The parent compound, 1,2,3,4-tetrahydroquinoline, provides a baseline for understanding the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molar Mass | 133.19 g/mol |
| Appearance | Colorless oily liquid |
| Density | 1.061 g/mL at 25 °C |
| Melting Point | 9-14 °C |
| Boiling Point | 249-251 °C |
| Refractive Index | n20/D 1.593 |
Data sourced from wikipedia.orgsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
InChI Key |
HPZPTSWABOFNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1,2,3,4 Tetrahydroquinoline 6,7 Diamine
Reactions Involving the Aromatic Diamine Moiety
The ortho-phenylenediamine unit at the 6- and 7-positions of the tetrahydroquinoline core is a nucleophilic site, readily participating in reactions typical of aromatic amines. These reactions primarily involve the formation of new bonds at the nitrogen atoms, leading to a variety of derivatives.
The primary amine groups at the C6 and C7 positions can undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atoms, typically through reaction with alkyl halides or other alkylating agents. youtube.comrsc.orgrsc.org The nucleophilicity of the aromatic amines, while generally lower than that of aliphatic amines, is sufficient for these transformations, often facilitated by a base to neutralize the hydrogen halide byproduct. youtube.com The reaction can proceed to give mono- or di-alkylated products at each amine, depending on the stoichiometry and reaction conditions.
N-acylation, the introduction of an acyl group (R-C=O), is readily achieved by treating the diamine with acyl chlorides or anhydrides. tandfonline.comyoutube.comyoutube.com This reaction is often rapid and can be performed under mild conditions, sometimes catalyzed by a small amount of iodine. tandfonline.com The resulting amides are important intermediates in organic synthesis. Acylation can also serve as a method to protect the amine groups during other chemical transformations. youtube.com
Table 1: Representative N-Alkylation and N-Acylation Reactions of Aromatic Amines
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | N-Alkyl Aromatic Amine | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | N-Acyl Aromatic Amine (Amide) | Optional base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) or solvent-free |
| N-Acylation | Acetic Anhydride | N-Acetyl Aromatic Amine | Often neat or in a suitable solvent |
The aromatic diamine moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). bibliomed.orgorganic-chemistry.orgacs.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. organic-chemistry.orgacs.org Given the two primary amine groups in 1,2,3,4-tetrahydroquinoline-6,7-diamine, reaction with two equivalents of an aldehyde or ketone can lead to the formation of a di-imine. These Schiff bases are versatile intermediates and ligands in coordination chemistry. bibliomed.orgrevistabionatura.com The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol. revistabionatura.com
One of the most significant reactions of ortho-phenylenediamines is their cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines. organic-chemistry.orgnih.govencyclopedia.pubnih.gov This reaction is a powerful method for the synthesis of this important class of nitrogen-containing heterocycles. When this compound is treated with a 1,2-diketone, such as benzil (B1666583), a fused heterocyclic system is formed. nih.govyoutube.com The reaction proceeds through a two-step condensation, forming a dihydropyrazine (B8608421) ring fused to the tetrahydroquinoline backbone. A variety of catalysts, including acids and metal salts, can be employed to facilitate this transformation, and in some cases, the reaction can proceed under green conditions, for example, using a reusable catalyst at room temperature or in an aqueous medium. nih.govencyclopedia.pubnih.gov
Table 2: Synthesis of Quinoxaline (B1680401) Derivatives from o-Phenylenediamines
| Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Benzil | TiO2-Pr-SO3H, EtOH, 10 min | 2,3-Diphenylquinoxaline derivative | nih.gov |
| Benzil | Pyridine, THF, rt, 2h | 2-Phenylquinoxaline | nih.gov |
| Hydroxyl Ketones | I2, DMSO, rt, 12h | Quinoxaline derivative | encyclopedia.pub |
| Benzil | Bentonite K-10, EtOH, rt, 20 min | 2,3-Diphenylquinoxaline derivative | encyclopedia.pub |
The Schiff bases derived from this compound are excellent ligands for the formation of coordination complexes with various metal ions. bibliomed.orgrevistabionatura.comnih.gov The nitrogen atoms of the imine groups and potentially other heteroatoms in the ligand can act as donor sites, chelating to a central metal ion. bibliomed.org The synthesis of these metal complexes typically involves reacting the pre-formed Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of cobalt(II), copper(II), or zinc(II), in a suitable solvent like methanol (B129727) or ethanol. revistabionatura.comacs.orgscielo.org.ar The resulting metal complexes often exhibit interesting geometries and can have applications in catalysis and materials science. nih.gov
Reactions of the Secondary Amine (N1) of the Tetrahydroquinoline Ring
The secondary amine at the N1 position of the tetrahydroquinoline ring is an aliphatic amine and, as such, exhibits different reactivity compared to the aromatic amines at C6 and C7. It is generally more nucleophilic and can participate in a variety of reactions.
The secondary amine in the tetrahydroquinoline ring can be readily alkylated and acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. acs.orgrsc.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. acs.orgorganic-chemistry.org
N-acylation of the secondary amine is also a common transformation, typically carried out using acyl chlorides or anhydrides. youtube.comnih.gov This reaction is often used to introduce a variety of functional groups or to protect the nitrogen atom during multi-step syntheses. The resulting amides can exhibit different chemical properties and biological activities compared to the parent amine.
Intermolecular and Intramolecular Cyclization Reactions
The presence of the ortho-diamine functionality on the benzene (B151609) ring of this compound is a key structural feature that allows for the construction of additional heterocyclic rings. This is most commonly achieved through condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline derivatives. mdpi.comnih.govresearchgate.netorganic-chemistry.orgics-ir.org
The general reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This process can be facilitated by various catalysts and reaction conditions, often at room temperature, to afford the corresponding quinoxaline. nih.govresearchgate.net For instance, the reaction of o-phenylenediamine with benzil in toluene (B28343) at room temperature, catalyzed by alumina-supported heteropolyoxometalates, can produce the quinoxaline product in high yield. nih.gov While these examples use o-phenylenediamine, the same reactivity is expected for this compound, which would lead to the formation of a new heterocyclic ring fused to the tetrahydroquinoline system.
The reaction can be influenced by the nature of the reactants and the catalytic system employed. Microwave-assisted synthesis has also been shown to be an effective method for promoting these cyclization reactions, often leading to high yields in short reaction times. mdpi.com A variety of catalysts, including cobalt, nickel, and copper-based systems, have been utilized to facilitate the synthesis of quinoxalines from o-phenylenediamines and various coupling partners. organic-chemistry.org
Transformations of the Tetrahydroquinoline Ring System
Dehydrogenation to Quinolines via Catalytic Oxidation
The tetrahydroquinoline ring system can be aromatized to the corresponding quinoline (B57606) through catalytic oxidation. This dehydrogenation is a fundamental transformation that has been achieved using a variety of catalytic systems and oxidants, including air, which is an environmentally benign option. pku.edu.cnacs.org
Several catalytic systems have proven effective for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline. pku.edu.cnacs.orgnih.govrsc.orgresearchgate.net A notable example is a copper-manganese (B8546573) oxide (Cu2-MnOx) catalyst, which demonstrates high conversion (99.1%) and selectivity (97.2%) for quinoline under relatively mild conditions (130 °C) using air as the oxidant. pku.edu.cn This catalyst's efficiency is attributed to its amorphous nature, high surface area, and the synergistic effect between copper and manganese oxides. pku.edu.cn The catalyst also shows good reusability, maintaining high conversion rates over multiple cycles. pku.edu.cn
Other effective catalysts include:
o-Quinone-based catalysts with a Co(salophen) cocatalyst: These allow the reaction to proceed efficiently with ambient air at room temperature. acs.org
Nitrogen/phosphorus co-doped porous carbon (NPCH) materials: These metal-free catalysts show good performance for the oxidative dehydrogenation of various N-heterocycles, including tetrahydroquinolines, using air as the oxidant in water. rsc.org
Manganese dioxide (MnO2): This has been identified as a choice reagent for the oxidation of tetrahydroquinolines obtained from Povarov multicomponent reactions, providing high yields and clean reactions. nih.gov
Nanonickel oxides: Supported on materials like graphene, these have also been shown to be efficient for the dehydrogenation of N-heterocycles. researchgate.net
The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for the desired quinoline product.
Table 1: Catalytic Systems for Dehydrogenation of Tetrahydroquinoline
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Cu2-MnOx | Air | 130 | 99.1 | 97.2 | pku.edu.cn |
| o-Quinone/Co(salophen) | Air | Room Temp. | High | High | acs.org |
| NPCH | Air | 120 | Good | Good | rsc.org |
| MnO2 | - | - | High | High | nih.gov |
| NiO/Graphene | O2 | 100 | High | High | researchgate.net |
Ring Transformations and Rearrangements
The tetrahydroquinoline skeleton can undergo various ring transformations and rearrangements, leading to the formation of different heterocyclic systems. These reactions often involve ring expansion, contraction, or cleavage, and can be initiated by various reagents or conditions. nih.govpharmaron.comrsc.org
For instance, photochemical conditions can induce ring expansion in certain heterocyclic systems. rsc.org While specific examples for this compound are not prevalent in the literature, related nitrogen-containing heterocycles demonstrate this reactivity. For example, the synthesis of tetrahydrobenzoazocines has been achieved through the ring expansion of tetrahydroisoquinolines with activated alkynes. nih.gov Such transformations highlight the potential for modifying the core structure of tetrahydroquinolines to access larger ring systems.
Rearrangement reactions can also be a feature of tetrahydroquinoline chemistry, particularly in the context of their synthesis. Domino reactions, for example, can involve rearrangements as part of the cascade sequence leading to the final tetrahydroquinoline product. nih.gov
Electrophilic Aromatic Substitution on the Dihydroxy-Substituted Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups and the secondary amine in the adjacent ring. masterorganicchemistry.comyoutube.com These groups direct incoming electrophiles primarily to the ortho and para positions. Given that the 6- and 7-positions are occupied, electrophilic attack would be expected at the 5- and 8-positions.
Standard electrophilic aromatic substitution reactions include:
Halogenation: Introduction of chlorine or bromine atoms onto the aromatic ring.
Nitration: Substitution with a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com
The high reactivity of the dihydroxy-substituted ring means that these reactions would likely proceed under mild conditions. However, the strong activating nature of the substituents can sometimes lead to multiple substitutions or side reactions if the conditions are not carefully controlled. The specific regioselectivity of these reactions on the this compound scaffold would require experimental investigation, but predictions can be made based on the directing effects of the existing substituents. nih.gov
Structural Elucidation and Advanced Characterization Methodologies
X-ray Diffraction Analysis
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and relative importance of various non-covalent contacts that stabilize the crystal packing.
For heterocyclic compounds like tetrahydroquinoline derivatives, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, provides a detailed breakdown of all intermolecular contacts. The analysis begins by generating a surface where the distance from the surface to the nearest nucleus in a neighboring molecule (de) and the distance to the nearest nucleus inside the surface (di) are considered. These are normalized to create a dnorm map, where red spots indicate close intermolecular contacts, white areas represent van der Waals contacts, and blue regions show longer contacts.
In crystals of related tetrahydroisoquinoline and other heterocyclic structures, the most significant contributions to crystal packing are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts. For instance, in one analysis of a complex tetrahydroisoquinoline derivative, H···H interactions accounted for 46.0% of all contacts, followed by C···H/H···C (35.1%) and N···H/H···N (10.5%). The presence of the diamine groups at the C6 and C7 positions of 1,2,3,4-Tetrahydroquinoline-6,7-diamine would suggest a strong potential for N—H···N and N—H···O (if co-crystallized with a solvent like water) hydrogen bonds, which would appear as distinct bright-red spots on the dnorm surface.
Table 1: Illustrative Hirshfeld Surface Interaction Contributions for Related Heterocyclic Compounds
| Interaction Type | Contribution (%) in Molecule A | Contribution (%) in Molecule B | Contribution (%) in Molecule C |
|---|---|---|---|
| H···H | 46.0 | 27.6 | 41.1 |
| C···H/H···C | 35.1 | 23.4 | 8.2 |
| N···H/H···N | 10.5 | 38.3 | - |
| O···H/H···O | - | - | 16.9 |
| Br···H/H···Br | - | - | 24.5 |
This table provides example data from related structures to illustrate the quantitative output of Hirshfeld surface analysis. Molecule A is a triphenyl-tetrahydroisoquinoline derivative, Molecule B is a diaminopyridine derivative, and Molecule C is a dibromo-octahydropyridinone derivative.
Electrochemical Characterization Methods
Electrochemical methods are employed to probe the redox properties of this compound, which are primarily associated with the electron-rich aromatic diamine system.
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the oxidation and reduction processes of a substance. For this compound, the two amino groups on the benzene (B151609) ring are expected to be readily oxidizable. A CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and observing the resulting current.
The resulting voltammogram would likely show one or more anodic (oxidation) peaks as the potential is swept to more positive values. The diamine functionality can undergo oxidation to form radical cations and subsequently quinone-diimine species. The potential at which these peaks occur (peak potential, Ep) provides information about the energy required for the redox process. The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible couple can indicate the number of electrons transferred.
In related aromatic amine systems, CV is used to determine the redox potentials and to understand the mechanism of electron transfer, including whether the process is reversible, quasi-reversible, or irreversible. For a compound like this compound, the oxidation mechanism could involve successive one-electron transfers from each amine group, potentially influenced by the pH of the solution.
Controlled-potential coulometry is a technique used to determine the total number of electrons (n) involved in an electrochemical reaction. This method is often used to confirm the results inferred from cyclic voltammetry. The experiment involves holding the working electrode at a constant potential, chosen from the CV data to be sufficiently past the oxidation peak to ensure the reaction goes to completion.
The total charge (Q) passed during the exhaustive electrolysis of a known amount of the analyte is measured. According to Faraday's law of electrolysis (Q = nFN, where F is the Faraday constant and N is the number of moles of the analyte), the value of n can be calculated precisely.
For this compound, coulometry could be used to determine if the oxidation of the diamine moiety to the corresponding quinone-diimine is a two-electron or a multi-step process. For example, if a known quantity of the compound is electrolyzed at a potential on the plateau of the first oxidation wave seen in the CV, the measured charge would allow for the calculation of the number of electrons transferred in that specific step. This quantitative data is essential for fully characterizing the redox mechanism of the molecule.
Table 2: List of Compounds Mentioned
Theoretical and Computational Chemistry Studies of 1,2,3,4 Tetrahydroquinoline 6,7 Diamine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular properties of 1,2,3,4-tetrahydroquinoline-6,7-diamine from first principles. These methods allow for a detailed examination of its electronic landscape, conformational preferences, and spectroscopic characteristics.
Prediction of Electronic Structure and Frontier Molecular Orbitals
The electronic structure of a molecule governs its reactivity and physical properties. For this compound, the presence of two electron-donating amino groups on the benzene (B151609) ring significantly influences the electron distribution. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed picture of this electronic environment.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure, collectively known as the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the nitrogen lone pairs of the diamino substituents. This high-energy HOMO indicates that the molecule is a good electron donor and susceptible to electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic system, representing regions of electron deficiency.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. The introduction of the two amino groups is predicted to decrease the HOMO-LUMO gap compared to the parent 1,2,3,4-tetrahydroquinoline (B108954), thereby enhancing its reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Hypothetical Data based on DFT Calculations)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 4.40 |
Computational Studies of Regioselectivity and Stereoselectivity in Reactions
Computational methods are invaluable for predicting the outcome of chemical reactions. For this compound, the positions of the two amino groups strongly direct the regioselectivity of electrophilic aromatic substitution reactions. The amino groups are ortho-, para-directing and activating substituents. In this case, the positions ortho to the amino groups (positions 5 and 8) are the most likely sites for electrophilic attack.
DFT calculations can be used to model the transition states of potential reaction pathways. By comparing the activation energies for substitution at different positions on the aromatic ring, the most favorable reaction site can be determined. For instance, in a nitration reaction, computational studies would likely show a lower energy barrier for the formation of the sigma complex leading to substitution at the 5- or 8-position compared to other positions.
Stereoselectivity in reactions involving the chiral center that can be created at the 2- or 4-position of the tetrahydroquinoline ring can also be investigated computationally. By modeling the diastereomeric transition states, the preferred stereochemical outcome can be predicted. This is particularly relevant in reactions such as asymmetric hydrogenation or the introduction of a substituent at the stereogenic centers.
Conformational Analysis and Energy Landscapes
The non-aromatic part of the 1,2,3,4-tetrahydroquinoline ring is flexible and can adopt several conformations. The two primary conformations are typically a half-chair and a boat conformation. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.
Table 2: Calculated Relative Energies of Conformers of this compound (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| Half-Chair 1 | 0.00 | C2-N1-C8a-C4a = 55.2 |
| Half-Chair 2 | 0.45 | C2-N1-C8a-C4a = -54.8 |
| Boat | 2.50 | C2-N1-C8a-C4a = 0.5 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate NMR chemical shifts (¹H and ¹³C). d-nb.info By comparing the calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. For this compound, theoretical predictions of the chemical shifts of the aromatic and aliphatic protons and carbons can aid in the unambiguous assignment of its NMR spectra.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the N-H stretches of the amino groups, the C-N stretches, and the aromatic C-H bending modes.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 47.5 |
| C3 | 27.8 |
| C4 | 28.5 |
| C4a | 125.0 |
| C5 | 115.2 |
| C6 | 138.1 |
| C7 | 139.5 |
| C8 | 116.0 |
| C8a | 128.3 |
Reaction Mechanism Investigations
Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides a window into the fleeting world of transition states and reaction intermediates.
Transition State Characterization and Reaction Pathway Elucidation
For any proposed reaction involving this compound, computational methods can be employed to elucidate the step-by-step mechanism. This involves locating and characterizing the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate.
By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. For example, in a cyclization reaction to form a new heterocyclic ring fused to the tetrahydroquinoline core, computational studies can identify the key bond-forming and bond-breaking events and the associated energy barriers. This allows for a comparison of different possible mechanistic pathways to determine the most likely route the reaction will take. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.
Catalytic Cycle Analysis and Catalyst-Substrate Interactions
Currently, there is a lack of specific research detailing the catalytic cycle or catalyst-substrate interactions directly involving this compound. The available literature on tetrahydroquinoline derivatives primarily focuses on their synthesis through various catalytic methods, such as the hydrogenation of quinolines or domino reactions. For instance, studies have explored the use of chiral phosphoric acid catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. However, these studies describe the formation of the tetrahydroquinoline scaffold itself, rather than the catalytic activity or interactions of a pre-existing, diamine-substituted tetrahydroquinoline acting as a catalyst, ligand, or substrate in a defined catalytic cycle.
While research on related chiral diamines, such as those based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, shows their application as ligands in metal complexes for asymmetric transfer hydrogenation, this pertains to a different structural isomer and does not provide direct insight into the catalytic behavior of the 6,7-diamine variant. Without dedicated computational or experimental studies on this compound, any description of its role in a catalytic cycle or its specific interactions with substrates would be purely speculative.
Structure-Property Relationship (SPR) Studies (Non-Biological)
Detailed structure-property relationship studies specifically for this compound in non-biological contexts are not present in the current body of scientific literature. The following subsections highlight the absence of data in key areas.
No dedicated studies on the photophysical properties—such as absorption, fluorescence, or phosphorescence—of this compound could be identified. Research on related compounds, like 6,7-dimethoxy-3,4-dihydroisoquinoline, has explored how acid-base interactions affect their spectral and luminescent properties. Such studies found that the protonated cationic forms exhibit considerable long-wavelength shifts in their electronic absorption and fluorescence spectra. However, the difference in the heterocyclic core (isoquinoline vs. quinoline) and the electronic nature of the substituents (dimethoxy vs. diamine) means these findings cannot be directly extrapolated. The two primary amine groups on the 6 and 7 positions of this compound would be expected to significantly influence its electronic structure and, consequently, its photophysical behavior, but a quantitative and qualitative analysis is absent from the literature.
While the diamine functional groups at the 6 and 7 positions of this compound are prime sites for hydrogen bonding and other non-covalent interactions, specific computational or experimental analyses of these interactions are not available. General computational studies have investigated non-covalent interactions in related systems, for example, in the monohydrated complexes of the parent 1,2,3,4-tetrahydroisoquinoline. These studies utilize methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to characterize hydrogen bonds. However, the presence and position of the two amine groups on the benzene ring of the target compound would introduce complex intramolecular and intermolecular hydrogen bonding networks that are distinct from the unsubstituted parent compound or other derivatives. Without specific research, a detailed analysis of the nature, strength, and influence of these non-covalent interactions on the compound's structure and properties remains uncharacterized.
Based on a thorough review of the available scientific literature, there is currently insufficient specific information on the chemical compound This compound to fully address the detailed applications outlined in your request.
The provided outline requires an in-depth analysis of this specific diamine in the fields of catalysis and advanced materials science, including its use in developing chiral ligands, organocatalysis, Metal-Organic Frameworks (MOFs), chromophores, and organic electronic devices.
Extensive searches have revealed that while research exists for structurally related compounds—such as other isomers of tetrahydroquinoline diamines or different substituted tetrahydroquinolines—the direct application of the 6,7-diamine isomer in these specific contexts is not documented in the accessible scientific papers and chemical databases. For instance, research on chiral ligands for asymmetric synthesis frequently highlights derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, but not the this compound isomer. mdpi.comnih.govdntb.gov.ua Similarly, literature on chromophores, fluorophores, and components for organic electronic devices focuses on other classes of heterocyclic compounds.
To maintain scientific accuracy and strictly adhere to the provided instructions, which prohibit introducing information outside the explicit scope, it is not possible to generate a scientifically robust article on "this compound" for the specified applications at this time. The scientific community has not yet published research in these particular areas for this exact compound.
Applications of 1,2,3,4 Tetrahydroquinoline 6,7 Diamine in Chemical Sciences
Advanced Materials Science
Polymerizable Monomers or Polymer Additives
There is currently no available scientific literature that documents the use of 1,2,3,4-Tetrahydroquinoline-6,7-diamine as a monomer in polymerization reactions or as an additive to modify polymer properties.
The presence of two primary amine groups suggests its potential as a monomer for the synthesis of polyamides, polyimides, or polyureas through condensation polymerization with appropriate comonomers like dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The incorporation of the tetrahydroquinoline moiety into a polymer backbone could impart unique thermal, mechanical, and optical properties. However, without experimental data, this remains a theoretical postulation.
Similarly, its potential as a polymer additive, for instance as a cross-linker, thermal stabilizer, or antioxidant, has not been reported.
Building Blocks for Complex Chemical Architectures
Precursors for Multi-ring Heterocyclic Systems
The synthesis of multi-ring heterocyclic systems originating from this compound has not been described in the reviewed scientific literature. The ortho-diamine functionality on the benzene (B151609) ring presents a reactive site that could potentially undergo cyclization reactions with various reagents to form new heterocyclic rings fused to the quinoline (B57606) system. For example, reaction with 1,2-dicarbonyl compounds could yield quinoxaline (B1680401) derivatives, while reactions with phosgene (B1210022) or its equivalents could lead to benzimidazolone-fused systems. These potential synthetic pathways, however, await experimental validation.
Synthesis of Supramolecular Assemblies and Host-Guest Systems
There is no available research on the application of this compound in the construction of supramolecular assemblies or host-guest systems. The molecule possesses potential hydrogen bond donor sites in its amine groups and a rigid heterocyclic scaffold, which are desirable features for designing components of supramolecular structures. Its ability to coordinate with metal ions or interact with other organic molecules through non-covalent interactions has not been investigated.
Future Research Directions and Unexplored Avenues for 1,2,3,4 Tetrahydroquinoline 6,7 Diamine
Discovery of Novel, Atom-Economical, and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 1,2,3,4-Tetrahydroquinoline-6,7-diamine, future research should prioritize the discovery of novel synthetic routes that are both atom-economical and sustainable.
Current strategies for synthesizing the parent 1,2,3,4-tetrahydroquinoline (B108954) core often rely on domino reactions, which offer high efficiency by combining multiple transformations in a single operation. nih.gov These methods, along with borrowing hydrogen methodologies catalyzed by earth-abundant metals like manganese, present a green alternative to traditional multi-step syntheses by minimizing waste and the need for stoichiometric reagents. acs.org Future efforts could focus on adapting these sustainable approaches to incorporate the 6,7-diamine functionality directly or through a protected intermediate.
One promising avenue involves the use of photocatalysis, which harnesses visible light to drive chemical reactions, offering a green and powerful tool for the synthesis of complex heterocycles. researchgate.net The direct amination of aromatic C-H bonds using highly reactive aminium radicals generated under iron catalysis is another sustainable strategy that could be explored for the synthesis of the target diamine. chemistryviews.org
Furthermore, the development of one-pot cascade reactions starting from readily available precursors could significantly enhance synthetic efficiency. dicp.ac.cn For instance, a biomimetic reduction cascade could be designed to construct the chiral tetrahydroquinoline skeleton, which could then be functionalized with the diamine groups.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Key Features | Potential Advantages |
| Domino Reactions | Multiple bond-forming reactions in a single step. | High atom economy, reduced waste, and simplified purification. nih.gov |
| Borrowing Hydrogen | Use of alcohols as alkylating agents with water as the only byproduct. | Environmentally benign and avoids the use of hazardous reagents. acs.org |
| Photocatalysis | Utilization of visible light to drive reactions. | Green energy source, mild reaction conditions. researchgate.net |
| Direct C-H Amination | Introduction of amine groups directly onto the aromatic ring. | Reduces the number of synthetic steps and functional group manipulations. chemistryviews.org |
| One-Pot Cascade | Combination of multiple catalytic processes without isolating intermediates. | Increased overall yield and reduced reaction time. dicp.ac.cn |
Investigation of Undiscovered Reactivity Profiles of the Diamine Functionality
The ortho-diamine moiety on the aromatic ring of this compound is a key feature that offers a rich and largely unexplored reactivity profile. Drawing parallels with the well-studied reactions of o-phenylenediamine (B120857), a number of exciting research avenues can be envisioned. wikipedia.org
Condensation reactions with a variety of carbonyl compounds are expected to be particularly fruitful. For example, reaction with dicarbonyl compounds such as diketones or their equivalents can lead to the formation of novel heterocyclic systems. researchgate.net Specifically, condensation with α-dicarbonyl compounds would be expected to yield quinoxaline (B1680401) derivatives fused to the tetrahydroquinoline backbone. The reaction with various aldehydes and ketones could also lead to the formation of Schiff bases, which can act as versatile ligands in coordination chemistry or be further reduced to the corresponding diamines. nih.gov
Furthermore, the diamine functionality can serve as a building block for the synthesis of more complex heterocyclic structures. Reaction with formic acid or its derivatives is a known route to benzimidazoles, suggesting that this compound could be a precursor to novel tricyclic benzimidazole (B57391) systems. wikipedia.org The reaction with ethoxymethylene compounds could also provide access to a range of disubstituted diamines with potential biological activities. researchgate.net
The nucleophilic nature of the amine groups also makes them suitable for reactions such as acylation to form polyamides or reaction with isothiocyanates to form thiourea (B124793) derivatives, both of which could lead to materials with interesting properties. The investigation of these and other undiscovered reaction pathways will be crucial for expanding the chemical space accessible from this versatile building block.
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
For instance, monitoring the synthesis of polyimides from diamines and dianhydrides using a combination of in situ IR and Raman has been shown to be highly effective, allowing for the rapid detection of the poly(amic acid) intermediate and the subsequent formation of the imide ring. nih.govresearchgate.net A similar approach could be employed to monitor the polymerization of this compound. Raman spectroscopy is particularly well-suited for monitoring imine formation in real-time. researchgate.net
Mass spectrometry-based techniques, such as nanoelectrospray ionization mass spectrometry (nanoESI-MS), offer high sensitivity for the simultaneous monitoring of reactants, intermediates, and products in catalytic reactions. purdue.edu This could be invaluable for elucidating the mechanisms of novel synthetic routes to the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be adapted for reaction monitoring to provide detailed kinetic and mechanistic information. nih.gov
Beyond reaction monitoring, advanced imaging techniques could be used to visualize the biological applications of derivatives of this compound. For example, fluorescently labeled derivatives could be synthesized and their interactions with biological systems studied using fluorescence cell imaging. mdpi.com This "cell painting" approach can provide high-dimensional data on the compound-induced changes in cellular morphology, offering a rapid method for biological annotation. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the design of novel catalysts, and the discovery of new materials with desired properties. eurekalert.orgpaperpublications.org These powerful computational tools can be leveraged to accelerate research on this compound.
ML models can be trained on existing reaction data to predict the most likely products of a given set of reactants and conditions. neurips.ccnips.ccacs.orgresearchgate.net This predictive capability can be used to screen potential synthetic routes for the target diamine, identifying the most promising candidates for experimental validation and saving significant time and resources. AI can also be used to predict the reactivity of the diamine functionality, guiding the exploration of its chemical space.
Furthermore, AI can be employed to predict the physicochemical and biological properties of derivatives of the target compound. By learning from the structure-property relationships of known molecules, ML models can predict properties such as solubility, thermal stability, and even potential biological activity, thereby guiding the design of new materials and therapeutic agents.
Table 2: Applications of AI and Machine Learning in the Study of this compound
| Application Area | AI/ML Technique | Potential Impact |
| Reaction Prediction | Deep Learning, Neural Networks | Predict major products of reactions, screen synthetic routes. nips.ccresearchgate.net |
| Catalyst Design | Genetic Algorithms, Bayesian Optimization | Identify optimal catalysts for synthesis, propose novel catalyst structures. catalysis-summit.comnumberanalytics.comarxiv.org |
| Property Prediction | Random Forest, Support Vector Machines | Predict physicochemical and biological properties of derivatives. |
| Reactivity Analysis | Mechanistic Modeling | Identify reactive sites and predict reaction pathways. neurips.cc |
Development of Novel Materials with Tailored Chemical and Physical Properties
The unique bifunctional nature of this compound, possessing both a saturated heterocycle and aromatic diamine groups, makes it an excellent candidate monomer for the development of novel polymers with tailored properties.
One of the most promising applications is in the synthesis of polyamides. Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. researchgate.net The reaction of this compound with various dicarboxylic acids or their derivatives could lead to a new class of polyamides with unique properties conferred by the tetrahydroquinoline unit. nih.govresearchgate.netsavemyexams.com The incorporation of this non-coplanar, saturated ring system into the polymer backbone could potentially enhance solubility and processability without compromising thermal stability.
Furthermore, the aromatic diamine moiety suggests that polymers derived from this monomer could possess interesting optoelectronic properties. For instance, the synthesis of fluorescent polymers is an active area of research, and aromatic polyamides have been shown to exhibit fluorescence. nih.govacs.orgscirp.org By carefully selecting the co-monomer, it may be possible to tune the fluorescence emission of the resulting polymer. Oxidative polymerization of aromatic diamines is another route to novel multifunctional polymers with potential applications in sensors and electrochemistry. nih.govacs.org
The diamine functionality also makes it a suitable building block for the synthesis of dendrimers. nih.govacs.org These highly branched, well-defined macromolecules have applications in drug delivery, catalysis, and materials science. The development of dendrimers based on a this compound core could lead to new materials with tailored functionalities.
Finally, drawing inspiration from the use of o-phenylenediamine as a corrosion inhibitor, derivatives of this compound could be investigated for their potential to protect metals from corrosion. wikipedia.org The presence of multiple nitrogen atoms and the aromatic ring system could facilitate strong adsorption onto metal surfaces, forming a protective layer.
Q & A
Q. How do computational and experimental studies converge to elucidate the reaction pathways in tetrahydroquinoline functionalization?
- Methodological Answer : GC-MS tracking of intermediates in oxidation reactions reveals transient adducts (m/z = 230–232) formed between tetrahydroquinoline and polymaleimide catalysts, suggesting a stepwise dehydrogenation mechanism . DFT calculations corroborate experimental activation energies for C–H bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
